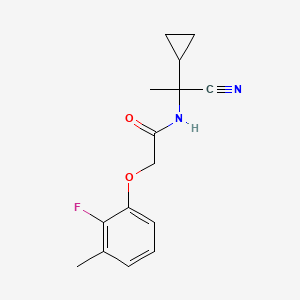
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA belongs to the family of adenosine receptor agonists and acts as a selective A1 adenosine receptor agonist.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide acts as a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors. Activation of A1 adenosine receptors leads to the inhibition of adenylate cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release, resulting in various physiological effects.
生化和生理效应
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, improve cardiac function, and have neuroprotective effects. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to regulate sleep, anxiety, and depression.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in lab experiments is its high purity, which ensures consistent results. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide is a selective A1 adenosine receptor agonist, which means that it can be used to study the role of A1 adenosine receptors in various physiological and pathological processes. However, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has some limitations, including its relatively short half-life and the fact that it cannot be used in vivo due to its poor bioavailability.
未来方向
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in scientific research. One potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide in the treatment of cardiovascular diseases, such as heart failure and hypertension. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide could be used to study the role of adenosine receptors in regulating immune function and inflammation.
合成方法
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide involves the reaction of 2-(2-fluoro-3-methylphenoxy) acetic acid with 1-cyano-1-cyclopropane carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction yields N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide as a white solid with a purity of over 95%.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been widely used in scientific research as a tool to study the role of adenosine receptors in various physiological and pathological processes. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has been shown to have neuroprotective effects in ischemic stroke, reduce inflammation in the lungs, and improve cardiac function in heart failure. N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide has also been used to study the role of adenosine receptors in regulating sleep, anxiety, and depression.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-10-4-3-5-12(14(10)16)20-8-13(19)18-15(2,9-17)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDDWRSZRLGMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(C)(C#N)C2CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-fluoro-3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
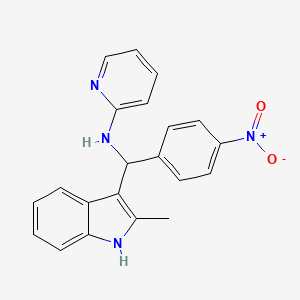
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
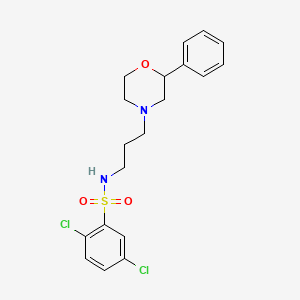
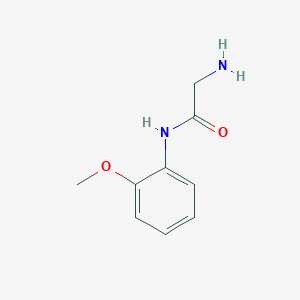
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
![[10-(4-chlorophenyl)-2,6,8-trioxo-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl]acetic acid](/img/structure/B2543804.png)
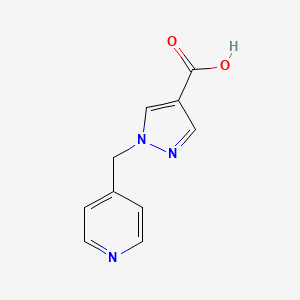
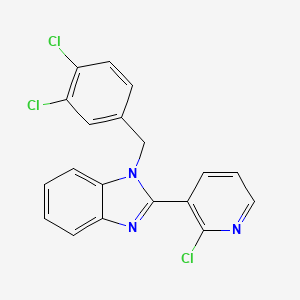
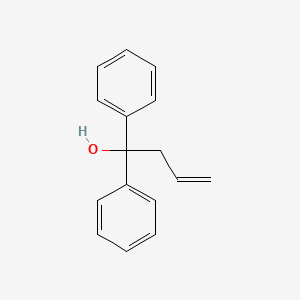
![4-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2543810.png)